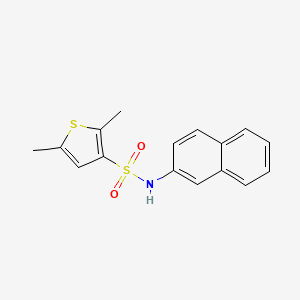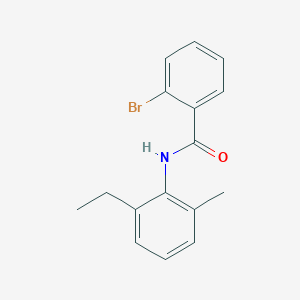![molecular formula C19H21N7O B5521922 7-methyl-6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5521922.png)
7-methyl-6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, a group of chemicals known for their unique structures and potential for varied biological activities. The research primarily focuses on the synthesis, molecular structure, and chemical properties of these compounds.
Synthesis Analysis
The synthesis involves multiple steps, including the formation of 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines as intermediates. These intermediates are crucial for the generation of tricyclic derivatives and other structural variations, demonstrating their significance in synthetic chemistry (Bruni et al., 1993).
Molecular Structure Analysis
The structure of these compounds has been determined and rationalized through various spectroscopic methods, including NMR spectroscopy and X-ray diffraction analysis. These methods provide a detailed understanding of the molecular framework and the distribution of atoms within the compound (Chimichi et al., 1994).
Chemical Reactions and Properties
The chemical reactions of pyrazolo[1,5-a]pyrimidines include interactions with hydrazine hydrate, leading to the formation of various derivatives. The reactivity and the mechanism of these reactions have been elucidated through comprehensive studies, highlighting the chemical behavior of the core structure (Chimichi et al., 1996).
Applications De Recherche Scientifique
Antitumor and Antimicrobial Activities
A study conducted by Hassan et al. (2022) focuses on synthesizing heterocyclic compounds derived from chalcones, which include pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrated significant antitumor and antimicrobial activities, highlighting their potential in developing new therapeutic agents in these areas (Hassan, Mohamed, Awad, & Mohamed, 2022).
Antimicrobial Additives in Surface Coatings and Printing Ink
El‐Wahab et al. (2015) explored the use of pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial additives in polyurethane varnish and printing ink paste. This application is particularly valuable for enhancing the antimicrobial properties of various surfaces, potentially reducing microbial transmission (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Antibacterial Applications
Beyzaei et al. (2017) synthesized new pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial properties. These compounds showed effectiveness against various pathogenic bacteria, suggesting their potential as antibacterial agents (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi, & Samzadeh‐Kermani, 2017).
Synthesis of Tricyclic Derivatives
Bruni et al. (1993) reported on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as precursors for tricyclic series. These derivatives were examined for their affinity for the central benzodiazepine receptor, offering insights into potential pharmaceutical applications (Bruni, Costanzo, Selleri, Guerrini, Giusti, Martini, & Lucacchini, 1993).
Regioselective Synthesis and Antimicrobial Agents
Aggarwal et al. (2011) achieved the regioselective synthesis of pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines and demonstrated their effectiveness as antimicrobial agents. This study contributes to the understanding of pyrazolo[1,5-a]pyrimidine's role in the development of new antimicrobial drugs (Aggarwal, Sumran, Garg, & Aggarwal, 2011).
Propriétés
IUPAC Name |
(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)-[(1S,5R)-3-pyrazin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-13-16(8-22-17-4-5-23-26(13)17)19(27)25-11-14-2-3-15(25)12-24(10-14)18-9-20-6-7-21-18/h4-9,14-15H,2-3,10-12H2,1H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVPVJRUXMHSNO-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)N3CC4CCC3CN(C4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)N3C[C@H]4CC[C@@H]3CN(C4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B5521854.png)

![5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5521873.png)
![3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5521880.png)


![2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5521900.png)
![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)

![4-[(3-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521927.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B5521929.png)
![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)